molecular formula C15H10Cl2N4O B1414265 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide CAS No. 2197064-23-4

3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide

Cat. No.: B1414265
CAS No.: 2197064-23-4
M. Wt: 333.2 g/mol
InChI Key: SMLXIHOGYMYSOB-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is a chemical compound characterized by its unique structure, which includes a benzohydrazide group and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide typically involves the reaction of 3,4-dichlorobenzoic acid with imidazo[1,2-a]pyridin-6-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the hydrazide bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Benzohydrazide derivatives

  • Dichlorobenzoic acid derivatives

Uniqueness: 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to other similar compounds. Its combination of the imidazo[1,2-a]pyridine and benzohydrazide groups provides a distinct profile that is valuable in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a compound of interest for future studies and developments.

Properties

IUPAC Name

3,4-dichloro-N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-12-3-2-11(7-13(12)17)15(22)20-19-8-10-1-4-14-18-5-6-21(14)9-10/h1-9H,(H,20,22)/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXIHOGYMYSOB-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN=CC2=CN3C=CN=C3C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N/N=C/C2=CN3C=CN=C3C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Reactant of Route 4
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Reactant of Route 5
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Reactant of Route 6
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.